2'-Methyl-3-(2-thiomethylphenyl)propiophenone
Overview
Description
2’-Methyl-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H18OS It is a ketone derivative characterized by the presence of a thiomethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-methylthiophenol with propiophenone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2’-Methyl-3-(2-thiomethylphenyl)propiophenone .
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2’-Methyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. Additionally, the ketone group can form hydrogen bonds or coordinate with metal ions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2’-Methyl-3-(2-methylphenyl)propiophenone: Lacks the thiomethyl group, resulting in different reactivity and applications.
3-(2-Thiomethylphenyl)propiophenone: Similar structure but without the methyl group on the phenyl ring.
2’-Methyl-3-(2-thiomethylphenyl)butanone: Contains an additional carbon in the alkyl chain, affecting its physical and chemical properties.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHDTKYBSZXDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644305 | |
Record name | 1-(2-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-19-3 | |
Record name | 1-(2-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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